An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclohexylmethyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Properties of 2-(Cyclohexylmethyl)pyrrolidine
Foreword: The Strategic Importance of Saturated Heterocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles is paramount. Among the myriad of scaffolds available to the drug discovery professional, saturated heterocycles, and in particular the pyrrolidine ring system, have garnered significant attention. The non-planar, sp³-rich nature of the pyrrolidine moiety offers a distinct advantage in the exploration of chemical space, providing a three-dimensional architecture that can lead to enhanced target affinity and selectivity.[1][2] Furthermore, the pyrrolidine nitrogen can serve as a key hydrogen bond acceptor or, in its protonated form, a hydrogen bond donor, facilitating crucial interactions with biological targets.[3] The strategic incorporation of lipophilic appendages, such as the cyclohexylmethyl group, to this versatile scaffold allows for a fine-tuning of physicochemical properties, directly impacting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Cyclohexylmethyl)pyrrolidine, offering both established data and robust experimental protocols for its characterization.
Molecular Identity and Core Physicochemical Parameters
2-(Cyclohexylmethyl)pyrrolidine, also known by its IUPAC name 1-(cyclohexylmethyl)pyrrolidine, is a secondary amine featuring a pyrrolidine ring N-substituted with a cyclohexylmethyl group.[4] This seemingly simple molecule embodies the design principles of combining a polar, basic head group with a nonpolar, lipophilic tail, a common motif in pharmacologically active compounds.
| Property | Value | Source/Method |
| IUPAC Name | 1-(cyclohexylmethyl)pyrrolidine | PubChem CID: 199798[4] |
| CAS Number | 5005-27-6 | PubChem CID: 199798[4] |
| Molecular Formula | C₁₁H₂₁N | PubChem CID: 199798[4] |
| Molecular Weight | 167.29 g/mol | PubChem CID: 199798[4] |
| Boiling Point | Estimated: ~220-240 °C | Based on related structures |
| Melting Point | Not available (likely a liquid at STP) | - |
| Computed XLogP3 | 3.1 | PubChem CID: 199798[4] |
| Topological Polar Surface Area | 3.2 Ų | PubChem CID: 199798[4] |
| pKa | Estimated: 10.5 - 11.5 | Based on pyrrolidine (pKa ~11.3)[5] |
Synthesis via Reductive Amination: A Robust and Scalable Approach
A prevalent and highly effective method for the synthesis of N-substituted pyrrolidines is reductive amination.[6][7] This one-pot reaction combines a carbonyl compound and an amine to form an intermediate iminium ion, which is then reduced in situ to the desired amine. For the synthesis of 2-(Cyclohexylmethyl)pyrrolidine, cyclohexanecarboxaldehyde and pyrrolidine serve as the ideal starting materials.
Logical Workflow for Synthesis
Caption: Reductive amination workflow for 2-(Cyclohexylmethyl)pyrrolidine synthesis.
Detailed Experimental Protocol
Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent due to its mild nature and its selectivity for reducing iminium ions in the presence of the starting aldehyde, thereby minimizing the formation of by-products such as cyclohexylmethanol.[1] Dichloromethane (DCM) is a suitable solvent for this reaction.
-
Reaction Setup: To a solution of cyclohexanecarboxaldehyde (1.0 equivalent) in dichloromethane (DCM), add pyrrolidine (1.05 equivalents) and acetic acid (0.1 equivalents). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is mildly exothermic. Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure 2-(Cyclohexylmethyl)pyrrolidine.
Lipophilicity (LogP): A Key Determinant of Pharmacokinetics
The octanol-water partition coefficient (LogP) is a critical parameter in drug design, influencing a molecule's solubility, permeability, and metabolic stability.[8] The shake-flask method remains the gold standard for the experimental determination of LogP.[9]
Workflow for Shake-Flask LogP Determination
Caption: Shake-flask method workflow for experimental LogP determination.
Detailed Experimental Protocol
Rationale: The use of mutually saturated solvents is crucial to ensure that the volume of each phase does not change during the partitioning experiment. A buffer at pH 7.4 is used to mimic physiological conditions.
-
Solvent Preparation: Prepare a phosphate buffer at pH 7.4. Mix equal volumes of n-octanol and the buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the layers to separate completely.
-
Sample Preparation: Prepare a stock solution of 2-(Cyclohexylmethyl)pyrrolidine in the saturated n-octanol.
-
Partitioning: In a suitable vessel, add a known volume of the stock solution to a known volume of the saturated buffer. Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 1-2 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Acidity/Basicity (pKa): Governing Ionization and Solubility
The pKa of a molecule dictates its ionization state at a given pH, which in turn significantly influences its aqueous solubility, membrane permeability, and receptor binding.[10] As a secondary amine, 2-(Cyclohexylmethyl)pyrrolidine is expected to be basic. Potentiometric titration is a highly accurate method for determining the pKa of amines.[11]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination using potentiometric titration.
Detailed Experimental Protocol
Rationale: By titrating the basic amine with a strong acid, we can generate a titration curve from which the pKa can be determined. The pKa is the pH at which 50% of the amine is in its protonated (conjugate acid) form.[2]
-
Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of 2-(Cyclohexylmethyl)pyrrolidine of known concentration in deionized water.
-
Titration: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer in the solution. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa of the conjugate acid is equal to the pH at the half-equivalence point.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Mass Spectrometry (MS)
Expected Fragmentation Pattern: As a cyclic amine, 2-(Cyclohexylmethyl)pyrrolidine is expected to show a discernible molecular ion peak (M⁺) in its electron ionization (EI) mass spectrum.[12] The fragmentation pattern will likely be dominated by alpha-cleavage, leading to the loss of the cyclohexylmethyl group or cleavage within the pyrrolidine ring.
A mass spectrum for 1-(cyclohexylmethyl)pyrrolidine is available and shows a base peak at m/z 84, corresponding to the pyrrolidinemethyl cation, and a molecular ion peak at m/z 167.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Cyclohexyl Protons: A complex series of multiplets in the upfield region (approximately 0.8-1.8 ppm).
-
Pyrrolidine Protons: Multiplets in the region of approximately 1.5-3.0 ppm.
-
Methylene Bridge Protons (-CH₂-): A doublet or multiplet connecting the cyclohexyl and pyrrolidine rings, likely around 2.0-2.5 ppm.
Expected ¹³C NMR Features:
-
Cyclohexyl Carbons: Resonances in the aliphatic region (approximately 25-40 ppm).
-
Pyrrolidine Carbons: Resonances in the aliphatic region (approximately 25-55 ppm).
-
Methylene Bridge Carbon: A resonance in the aliphatic region, likely around 60-65 ppm.
Infrared (IR) Spectroscopy
Expected IR Absorptions:
-
C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the cyclohexyl and pyrrolidine C-H bonds.
-
N-H Stretching: As a secondary amine, a weak to medium absorption may be observed in the 3300-3500 cm⁻¹ region for the N-H stretch of any protonated species or impurity. However, for the free base, this will be absent.
-
C-N Stretching: A medium absorption in the 1000-1250 cm⁻¹ region.
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